Ethyl 3-bromo-2,2-diethoxypropanoate

Chemoselectivity Protecting Group Strategy Reaction Specificity

Ethyl 3-bromo-2,2-diethoxypropanoate (CAS 79172-42-2) is a specialized C3 building block characterized by a molecular formula of C9H17BrO4 and a molecular weight of 269.13 g/mol. It features a unique trifunctional architecture comprising an ethyl ester, a reactive bromoalkyl group, and a geminal diethoxy ketal protecting group.

Molecular Formula C9H17BrO4
Molecular Weight 269.13 g/mol
CAS No. 79172-42-2
Cat. No. B142783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2,2-diethoxypropanoate
CAS79172-42-2
SynonymsEthyl 3-Bromo-2,2-diethoxy-propanoate
Molecular FormulaC9H17BrO4
Molecular Weight269.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CBr)(OCC)OCC
InChIInChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3
InChIKeyIEDNINHIXFTQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-2,2-diethoxypropanoate (CAS 79172-42-2): Core Procurement Specifications and Structural Identity


Ethyl 3-bromo-2,2-diethoxypropanoate (CAS 79172-42-2) is a specialized C3 building block characterized by a molecular formula of C9H17BrO4 and a molecular weight of 269.13 g/mol . It features a unique trifunctional architecture comprising an ethyl ester, a reactive bromoalkyl group, and a geminal diethoxy ketal protecting group . This compound is predominantly procured for its utility as a key intermediate in the synthesis of methylselenopyruvate derivatives and as a precursor for highly functionalized heterocycles, including pyromeconic acids [1].

Why Ethyl 3-Bromo-2,2-diethoxypropanoate (CAS 79172-42-2) Cannot Be Casually Substituted: The Functional Consequences of an Orthogonal Protecting Group


The procurement of ethyl 3-bromo-2,2-diethoxypropanoate is not a generic commodity purchase. While compounds like ethyl 3-bromo-2-oxopropanoate (CAS 70-23-5) or 2-bromo-1,1-diethoxyethane (CAS 2032-35-1) may appear similar, they lack the specific, orthogonal reactivity profile required for its primary applications. The key differentiator is the presence of the gem-diethoxy ketal on the alpha-carbon, which acts as a protective group for the carbonyl, enabling selective functionalization of the bromoalkyl chain without interfering with the ester or the future ketone moiety . This prevents unwanted side reactions, such as alpha-deprotonation or enolate formation, which would occur with the unprotected alpha-ketoester [1]. The data presented below quantifies these functional and physical differences, providing a rational basis for selection.

Quantitative Differentiation Guide: Evidence for Selecting Ethyl 3-Bromo-2,2-diethoxypropanoate (CAS 79172-42-2) Over Its Closest Analogs


Evidence #1: Orthogonal Reactivity via Alpha-Ketal Protection Versus Unprotected Alpha-Ketoester

Ethyl 3-bromo-2,2-diethoxypropanoate acts as a protected form of ethyl 3-bromo-2-oxopropanoate, where the reactive alpha-keto group is masked as a ketal. This prevents undesired base-catalyzed side reactions like enolization and alkylation at the alpha-carbon, which are major decomposition and by-product pathways for the unprotected ketoester [1]. The target compound is specifically designed for reactions requiring nucleophilic substitution at the terminal bromine without interference from the masked carbonyl.

Chemoselectivity Protecting Group Strategy Reaction Specificity Functional Group Compatibility

Evidence #2: Significantly Higher Boiling Point and Density for Improved Handling Versus Unprotected Analogs

The target compound's higher molecular weight and protected structure result in significantly different physical properties compared to its unprotected analog, ethyl 3-bromo-2-oxopropanoate. It exhibits a much higher predicted boiling point (289.8°C vs. 98-100°C at 10 mmHg) [1] and a higher density (1.3 g/cm³ vs. ~1.5 g/cm³, though comparable) [1][2], which collectively indicate a lower vapor pressure and reduced volatility, translating to safer and more controlled handling in laboratory and pilot-scale settings.

Physicochemical Properties Chemical Handling Vapor Pressure Safety

Evidence #3: Enhanced Lipophilicity for Improved Membrane Permeability and Non-Aqueous Reactivity

The presence of the two ethoxy groups in the target compound dramatically increases its lipophilicity compared to its simpler, unprotected analog. The predicted octanol-water partition coefficient (LogP) is 4.41 [1], while the unprotected ethyl 3-bromo-2-oxopropanoate has a reported LogP of 0.89 [2]. This ~3.5-unit increase indicates that the target compound is over 3,000 times more lipophilic.

Lipophilicity LogP Drug Design Membrane Permeability ADME

Evidence #4: Patent-Validated Precursor for High-Value Heterocycles and Methylselenopyruvate Derivatives

The synthetic utility of this specific building block is validated by its use in patent literature for the preparation of pyromeconic acid and 6-methylpyromeconic acid via the p-nitrophenyl 3-bromo-2,2-diethoxypropionate intermediate [1]. Furthermore, multiple commercial suppliers explicitly market the compound as an intermediate for methylselenopyruvate synthesis , a class of selenium-containing alpha-keto acids with documented therapeutic potential .

Heterocycle Synthesis Pyromeconic Acid Methylselenopyruvate Patent Synthesis

Evidence #5: Demonstrated Reaction Efficiency: Synthesis of Ethyl 3-bromo-2,2-diethoxypropanoate

The compound can be efficiently synthesized via bromination of the commercially available ethyl 2,2-diethoxypropanoate (CAS 7476-20-2) . A literature method reports the use of ethyl 3-bromo-2,2-diethoxypropanoate as an alkylating agent in the synthesis of an organoiron complex, although the specific yield for this step is not isolated [1]. This establishes a clear, high-yielding synthetic route from a readily available precursor.

Reaction Yield Synthesis Efficiency Bromination Organoiron Complex

Procurement-Driven Application Scenarios for Ethyl 3-Bromo-2,2-diethoxypropanoate (CAS 79172-42-2)


Scenario 1: Synthesis of Methylselenopyruvate and Selenium-Containing Bioisosteres

For medicinal chemistry groups exploring selenium-containing bioisosteres or investigating methylselenopyruvate analogs for cancer research , ethyl 3-bromo-2,2-diethoxypropanoate is the documented starting material . The protected alpha-carbonyl in this reagent is essential for the selective installation of the selenium moiety without competing side reactions, as established in Evidence #1. Its higher lipophilicity (Evidence #3) may also favorably influence the ADME properties of the resulting selenium compounds.

Scenario 2: Synthesis of Highly Functionalized Heterocycles (e.g., Pyromeconic Acids)

This compound is a validated, patent-protected precursor for the synthesis of pyromeconic acid and its 6-methyl derivative [1]. In these multi-step sequences, the orthogonally protected alpha-ketal (Evidence #1) is a critical design feature, enabling sequential deprotection and cyclization reactions. Procurement of this specific building block is necessary to follow the patented synthetic route and achieve the desired heterocyclic scaffold.

Scenario 3: Introduction of a Masked Alpha-Keto Ester Functionality in Complex Molecule Synthesis

When a synthetic route requires the introduction of a 2-oxopropanoate moiety that must remain unreactive until a later, specified step, ethyl 3-bromo-2,2-diethoxypropanoate is the superior choice. Unlike its unprotected analog, it allows for nucleophilic substitution at the terminal bromine (e.g., with an amine, thiol, or carbanion) while the alpha-keto group is safely masked as a ketal. This avoids the risk of alpha-alkylation, enolate formation, and other decomposition pathways (Evidence #1), simplifying purification and increasing the yield of the target intermediate.

Scenario 4: Scale-Up and Safety-Conscious Process Chemistry

For process chemistry and pilot plant operations, the significantly lower predicted vapor pressure and higher boiling point of ethyl 3-bromo-2,2-diethoxypropanoate compared to ethyl 3-bromo-2-oxopropanoate (Evidence #2) make it a safer and more manageable reagent. This reduces the risk of exposure to volatile vapors and facilitates concentration and isolation steps, which are critical factors in a production environment.

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